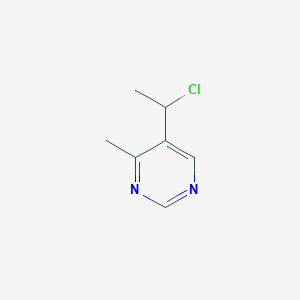

5-(1-Chloroethyl)-4-methylpyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

5-(1-chloroethyl)-4-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5(8)7-3-9-4-10-6(7)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJJWLBRIWRDQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC=C1C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-(1-Chloroethyl)-4-methylpyrimidine is a pyrimidine derivative notable for its structural features, which include a chloroethyl group at the 5-position and a methyl group at the 4-position of the pyrimidine ring. This compound has garnered attention in medicinal chemistry and agrochemicals due to its potential biological activities, including anti-inflammatory, antimicrobial, and insecticidal properties. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHClN

- Molecular Weight : 173.61 g/mol

The presence of the chloroethyl group enhances its reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and electrophilic aromatic substitutions. These reactions are critical for its potential applications in drug development and agrochemical formulations.

Antimicrobial Properties

Research indicates that pyrimidine derivatives exhibit significant antimicrobial activity. Specifically, compounds similar to this compound have been studied for their effects on various microbial strains. For instance, preliminary data suggest that this compound may inhibit bacterial growth by disrupting cellular processes or inhibiting enzyme functions critical for bacterial survival.

Anti-inflammatory Activity

This compound has shown promise in anti-inflammatory applications. Studies have demonstrated that similar compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a vital role in inflammatory processes. Inhibiting these enzymes may lead to reduced inflammation and pain relief, making this compound a candidate for further investigation in treating inflammatory disorders.

Insecticidal Properties

The insecticidal activity of pyrimidine derivatives is well-documented. Compounds like this compound may act as effective insecticides by interfering with the nervous system or metabolic pathways of target insect species. This potential application is particularly relevant in agricultural settings where pest control is essential.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methylpyrimidine | Methyl group at position 4 | Antimicrobial activity |

| 2-Amino-4-methylpyrimidine | Amino group at position 2 | Anti-inflammatory properties |

| 5-Fluoropyrimidine | Fluorine substitution at position 5 | Antiviral activity |

| 6-Chloropyrimidine | Chlorine at position 6 | Insecticidal properties |

This table highlights the versatility of pyrimidine derivatives in medicinal chemistry and underscores the unique potential of this compound due to its chloroethyl substitution.

Case Study: Anti-inflammatory Effects

A case study conducted on a series of pyrimidine derivatives, including this compound, involved evaluating their effects on COX-2 inhibition in vitro. Results indicated that certain derivatives significantly suppressed COX-2 activity, suggesting their potential as anti-inflammatory agents. Further studies are warranted to explore their efficacy in vivo and their safety profiles.

Case Study: Antimicrobial Activity Assessment

Another case study focused on assessing the antimicrobial efficacy of several pyrimidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that this compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. These findings support its potential use in treating bacterial infections.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The table below compares 5-(1-Chloroethyl)-4-methylpyrimidine with key analogs based on substituent type, position, and molecular properties:

Key Observations:

- Solubility : Unlike 3-(1-chloroethyl)-4H-1,2,4-triazole hydrochloride, the target compound lacks ionizable groups, suggesting lower aqueous solubility unless derivatized .

- Biological Activity : Pyrimidines with bulky substituents (e.g., pyrazole in ) often exhibit enhanced binding to hydrophobic enzyme pockets, whereas chloroethyl groups may confer alkylating properties for anticancer applications .

Electronic and Steric Considerations

- Electron-Withdrawing Effects : The chloroethyl group exerts a moderate electron-withdrawing effect via inductive mechanisms, destabilizing the pyrimidine ring compared to methoxy or methyl substituents (e.g., 5-(4-Methoxyphenyl)-3-phenylpyrazole, ) .

Vorbereitungsmethoden

Chlorination of 4-Methylpyrimidine Derivatives

One common approach is the chlorination of 4-methylpyrimidine derivatives at the 5-position, followed by introduction of the 1-chloroethyl group. This can be achieved by:

- Treating 4-methylpyrimidine with chlorinating agents under controlled conditions.

- Using phosphorus oxychloride (POCl3) as a chlorination reagent to convert hydroxyl or methyl groups into chloroalkyl substituents.

An example from literature describes the use of POCl3 to chlorinate 4-methylpyrimidine derivatives, yielding this compound intermediates suitable for further reactions.

Substitution Reactions Using Sodium Hydride and Phase Transfer Catalysts

Another method involves nucleophilic substitution on pyrimidine precursors bearing suitable leaving groups:

- A solution of 6-hydroxy-2-isopropyl-4-methylpyrimidine is reacted with 2-chloro-5-(chloromethyl)pyridine in dichloromethane (DCM).

- Sodium hydride (NaH) serves as a base to deprotonate the hydroxyl group.

- Tetrabutylammonium bromide (TBAB) is used as a phase transfer catalyst to facilitate the reaction.

- The mixture is refluxed for several hours, followed by workup and purification to isolate the chlorinated pyrimidine derivative.

This method yields products with moderate to good yields (around 39-49%) and is adaptable to various substituted pyrimidines.

Detailed Reaction Conditions and Yields

Alternative Routes and Related Compounds

While direct literature on this compound is limited, analogous preparation methods for related halogenated heterocycles provide insight:

Preparation of 5-chloro-1-methyl-4-nitroimidazole involves mixing 5-chloro-1-methylimidazole with nitric acid and azeotropic dehydration in toluene, followed by nitration. This highlights the utility of azeotropic dehydration and controlled nitration in halogenated heterocycle synthesis.

Processes for 4-methyl-5-(2-chloroalkyl)-thiazoles involve halogenation of ketones or aldehydes followed by cyclization with thioformamide, and subsequent selective hydrogenation. These methods underscore the importance of selective halogenation and catalytic hydrogenation in preparing chloroalkyl-substituted heterocycles.

Analytical and Purification Techniques

- Purification typically involves chromatographic separation after reaction completion.

- Characterization by IR, NMR (1H-NMR), and mass spectrometry confirms the structure and purity of the product.

- Melting point determination helps verify compound identity and purity.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The nucleophilic substitution method using NaH and TBAB in DCM is effective for small-scale synthesis with moderate yields and good purity.

- Chlorination with POCl3 is a classical approach for introducing chloro substituents on pyrimidine rings, useful for preparing intermediates for further functionalization.

- Environmentally friendly methods involving azeotropic dehydration reduce harmful emissions and improve industrial scalability for related halogenated heterocycles.

- The selective reactivity of chloro substituents in heterocyclic compounds enables targeted synthesis routes, minimizing side products and improving yields.

Q & A

Q. What are the standard synthetic protocols for 5-(1-Chloroethyl)-4-methylpyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves chlorination of precursor pyrimidines using POCl₃ in the presence of DMF as a catalyst. For example, a two-step protocol includes:

Step 1 : Refluxing 5-(1-Hydroxyethyl)-4-methylpyrimidine with 5% glacial acetic acid in ethanol to generate intermediates .

Step 2 : Chlorination using POCl₃ (4.00 equivalents) and DMF at 0°C–60°C to introduce the chloroethyl group .

Optimization requires strict temperature control (e.g., gradual heating to 60°C) and solvent selection (e.g., ethanol/water mixtures for purification) to avoid side reactions like hydrolysis .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., chloroethyl at C5, methyl at C4) and assess stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and detect impurities .

- X-ray Crystallography : For resolving ambiguous structural features, particularly bond angles (e.g., C-Cl bond geometry) .

- HPLC : To quantify purity (>95% is recommended for biological assays) .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict:

- Electrophilic Reactivity : Fukui indices identify nucleophilic/electrophilic sites (e.g., chloroethyl group as a leaving group) .

- Transition States : Modeling SN2 displacement reactions involving the chloroethyl substituent .

- Solvent Effects : Polarizable Continuum Models (PCM) to simulate reaction kinetics in ethanol/water systems .

Refer to studies using Gaussian or ORCA software with B3LYP/6-31G(d) basis sets for accurate results .

Q. What strategies are recommended for resolving contradictions in reaction yield data during synthetic optimization?

- Methodological Answer :

- Factorial Design : Use a 2³ factorial experiment to test variables (temperature, POCl₃ equivalents, solvent ratios) and identify interactions .

- Kinetic Profiling : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect intermediates (e.g., phosphorylated byproducts) .

- Statistical Validation : Apply ANOVA to assess reproducibility across batches .

Example: Inconsistent yields in chlorination steps may arise from moisture-sensitive POCl₃; use molecular sieves or anhydrous DMF to mitigate .

Q. How does the chloroethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chloroethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) under basic conditions. Key factors include:

- Steric Hindrance : Methyl groups at C4 reduce accessibility to the C5 chloroethyl site, requiring polar aprotic solvents (DMF, DMSO) to enhance reactivity .

- Leaving Group Stability : Chloride departure is facilitated by electron-withdrawing pyrimidine ring effects .

Example: Reaction with sodium ethoxide in ethanol yields 5-(1-Ethoxyethyl)-4-methylpyrimidine, confirmed by ¹H NMR (δ 1.2 ppm for ethoxy CH₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.